N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
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Description
N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13ClN4O3 and its molecular weight is 356.77. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Research
Imidazole derivatives, notably N-(biphenylylmethyl)imidazoles, have been identified as potent, orally active antihypertensives. These compounds, through their action as angiotensin II receptor antagonists, offer significant potential for hypertension treatment. The structural feature essential for their activity is the acidic group at the 2'-position of the biphenyl, with the tetrazole ring being the most effective acidic isostere (Carini et al., 1991).
Antibacterial and Anticancer Potential
Non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene-silver(I) complexes have shown promising antibacterial and anticancer activities. These complexes, featuring imidazole derivatives, exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, they demonstrated significant anticancer potential against human-derived breast adenocarcinoma cells, highlighting the therapeutic applications of imidazole-carbene complexes in treating infections and cancer (Shahini et al., 2017).
Synthesis of Acid-labile Esters
Imidazole-assisted alcoholysis has been utilized in the synthesis of acid-labile esters of various nitro- and chloro-substituted phenolic carboxylic acids. This method involves the use of stable, insoluble 'active polyester' intermediates, demonstrating the role of imidazole in facilitating organic synthesis processes (Stewart, 1978).
Palladium-Catalyzed Amination
Imidazolium salts have been used as catalyst modifiers in the palladium-catalyzed amination of aryl halides with nitrogen-containing substrates. The use of imidazolium salts enhances the reaction efficiency, offering a broad scope for the synthesis of various nitrogen-containing compounds, including primary amines and N-aryl-substituted indoles (Grasa et al., 2001).
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-3-1-2-4-15(14)20-17(23)16-10-21(11-19-16)9-12-5-7-13(8-6-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMVYAODHDXBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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